molecular formula C17H10N4O3 B11460241 4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11460241
M. Wt: 318.29 g/mol
InChI Key: ZQQDNWGVHOFHOE-UHFFFAOYSA-N
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Description

4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes cyano, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of cyano and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines, which can further participate in various organic transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenethyl alcohol
  • 4-Cyano-4’-methylbiphenyl

Comparison: 4-[Cyano(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both cyano and nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of synthetic and research applications due to its multifunctional nature.

Properties

Molecular Formula

C17H10N4O3

Molecular Weight

318.29 g/mol

IUPAC Name

4-[cyano-(4-methoxyphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H10N4O3/c1-24-14-4-2-11(3-5-14)16(10-20)15-6-12(8-18)13(9-19)7-17(15)21(22)23/h2-7,16H,1H3

InChI Key

ZQQDNWGVHOFHOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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